molecular formula C9H14O B14602969 1-Cyclohexene-1-propanal CAS No. 60416-25-3

1-Cyclohexene-1-propanal

Cat. No.: B14602969
CAS No.: 60416-25-3
M. Wt: 138.21 g/mol
InChI Key: JCJMLAMVTOLKIU-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-propanal is an organic compound with the molecular formula C9H14O It is a member of the cycloalkenes family, characterized by a cyclohexene ring attached to a propanal group

Preparation Methods

1-Cyclohexene-1-propanal can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with propanal in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

In industrial settings, the production of this compound may involve more complex processes, such as catalytic hydrogenation or oxidation reactions. These methods are designed to maximize efficiency and scalability, allowing for large-scale production of the compound.

Chemical Reactions Analysis

1-Cyclohexene-1-propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form cyclohexene-1-propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield cyclohexene-1-propanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexene-1-propanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of fragrances and flavors, owing to its pleasant aroma and chemical stability.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-propanal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclohexene-1-propanal can be compared with other similar compounds, such as cyclohexene, cyclohexanol, and cyclohexanone.

    Cyclohexene: Unlike this compound, cyclohexene lacks the aldehyde group, making it less reactive in certain chemical reactions.

    Cyclohexanol: This compound has a hydroxyl group instead of an aldehyde group, leading to different chemical properties and reactivity.

    Cyclohexanone: With a ketone group, cyclohexanone exhibits different reactivity patterns compared to this compound.

The uniqueness of this compound lies in its combination of a cyclohexene ring and an aldehyde group, which imparts distinct chemical and biological properties.

Properties

CAS No.

60416-25-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-(cyclohexen-1-yl)propanal

InChI

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h5,8H,1-4,6-7H2

InChI Key

JCJMLAMVTOLKIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCC=O

Origin of Product

United States

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